5-chloro-4-fluoro-3-iodo-1H-indazole
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Overview
Description
5-chloro-4-fluoro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of chlorine, fluorine, and iodine atoms in the indazole ring enhances its chemical reactivity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-fluoro-3-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Halogenation: The introduction of chlorine, fluorine, and iodine atoms into the indazole ring can be achieved through halogenation reactions. For instance, starting with 1H-indazole, selective halogenation can be performed using reagents like N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine monochloride (ICl) under controlled conditions.
Cyclization: The formation of the indazole ring can be facilitated by cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-fluoro-3-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: The iodine atom in the compound makes it suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) under controlled temperatures.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can
Properties
Molecular Formula |
C7H3ClFIN2 |
---|---|
Molecular Weight |
296.47 g/mol |
IUPAC Name |
5-chloro-4-fluoro-3-iodo-2H-indazole |
InChI |
InChI=1S/C7H3ClFIN2/c8-3-1-2-4-5(6(3)9)7(10)12-11-4/h1-2H,(H,11,12) |
InChI Key |
ALUIAHWDTQTCNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1Cl)F)I |
Origin of Product |
United States |
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